3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
3-Methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepine scaffold. The compound’s structure comprises a 3-methyl-substituted benzamide group attached to the 2-position of the oxazepine ring, which contains a ketone group at position 11.
Properties
IUPAC Name |
3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13-5-4-6-14(11-13)20(24)22-15-9-10-18-16(12-15)21(25)23-17-7-2-3-8-19(17)26-18/h2-12H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFSNYUSOYLKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dibenzo-oxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-oxazepine ring.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Amidation Reaction: The final step involves the reaction of the dibenzo-oxazepine derivative with benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group undergoes characteristic amide transformations:
| Reaction Type | Conditions | Outcome | Key Observations |
|---|---|---|---|
| Hydrolysis | 6 M HCl, reflux (4–6 h) | Cleavage to 3-methylbenzoic acid and 2-amino-dibenzooxazepinone | Rate accelerates with electron-withdrawing groups on the aromatic ring. |
| Nucleophilic Substitution | NaH, alkyl halides (THF, 0°C → RT) | Alkylation at the amide nitrogen | Steric hindrance from the dibenzooxazepine core limits bulkier electrophiles. |
| Reduction | LiAlH4, dry ether (0°C, 2 h) | Conversion to amine: 3-methyl-N-(dibenzooxazepin-2-yl)benzylamine | Requires rigorous anhydrous conditions to prevent side reactions. |
Dibenzooxazepine Core Modifications
The fused oxazepine ring participates in regioselective reactions:
Ketone Reduction
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Product : 3-methyl-N-(11-hydroxy-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)benzamide
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Selectivity : CeCl3 suppresses over-reduction to the fully saturated analog .
Electrophilic Aromatic Substitution
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Nitration : HNO3/H2SO4 (−10°C) introduces nitro groups at position 8 of the dibenzooxazepine ring .
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Halogenation : Br2/FeBr3 selectively brominates the benzamide’s meta position.
Smiles Rearrangement
Under basic conditions, the compound undergoes a Smiles rearrangement due to the proximity of the amide carbonyl and oxazepine oxygen:
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Mechanism : Intramolecular O→N acyl transfer forms a transient spiro intermediate, which tautomerizes to 7-acylamino-dibenzooxazepinone (Fig. 1) .
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Impact : Alters biological activity by shifting the acyl group’s position .
Cross-Coupling Reactions
The aromatic rings support palladium-catalyzed couplings:
Stability Under Oxidative Conditions
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Oxidant : mCPBA (CH2Cl2, RT)
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Outcome : Epoxidation of the dibenzooxazepine’s dihydrofuran moiety occurs, but the amide bond
Scientific Research Applications
1. Antiproliferative Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant antiproliferative effects against various cancer cell lines. Notably, compounds with similar structures have demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells, indicating potent inhibitory effects on cell proliferation.
Case Study:
- Compound Tested: 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Cell Line: MCF-7
- IC50 Value: 3.1 µM
This suggests that the presence of methoxy and carbonyl groups on the dibenzo structure enhances its biological activity.
2. Antioxidative Activity
The antioxidative properties of this compound were assessed using various spectroscopic methods. Compounds with methoxy groups have shown improved antioxidative activity due to their ability to donate hydrogen atoms or electrons, stabilizing free radicals.
Antioxidative Activity Table:
| Compound | Method Used | Result (IC50) |
|---|---|---|
| 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | DPPH Assay | IC50 = 5.0 µM |
| Other Derivatives | Various Methods | IC50 = 2.2 - 4.4 µM |
3. Antibacterial Activity
In addition to anticancer properties, the compound has demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for effective antibacterial activity was noted at 8 µM.
Antibacterial Activity Summary:
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
Mechanism of Action
The mechanism of action of 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in heteroatom composition, substituents, and functional groups, leading to differences in biological activity, pharmacokinetics, and synthetic pathways. Below is a detailed comparison:
Heteroatom Variations in the Central Scaffold
- Thiazepine vs. Oxazepine Analogs: Compounds such as 10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (, Compound 52) replace the oxazepine oxygen with sulfur, forming a thiazepine core.
Substituent Variations on the Benzamide Group
- Trifluoromethyl Substitution :
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () replaces the 3-methyl group with a 2-(trifluoromethyl) moiety. The electron-withdrawing CF₃ group enhances binding affinity to hydrophobic pockets in target receptors but may reduce aqueous solubility . - Hydroxy Group :
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide () incorporates a hydroxyl group, enhancing hydrogen-bonding capacity and solubility but reducing membrane permeability .
Modifications on the Oxazepine Ring
- Alkyl and Aryl Substituents :
N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5,5-dioxide (, Compound 49) adds a 4-methoxybenzyl group, improving CNS penetration due to increased lipophilicity . - Sulfonamide vs. Benzamide :
N-Methyl-N-(3-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide () replaces the benzamide with a sulfonamide group, altering electronic properties and binding kinetics .
Data Table: Key Structural and Pharmacological Comparisons
Research Findings and Implications
- Biological Activity : Thiazepine derivatives (e.g., Compound 52, ) exhibit strong D2 receptor antagonism, suggesting the oxazepine analog may share similar mechanisms but with altered selectivity due to oxygen’s electronegativity .
- Synthetic Routes : The user’s compound likely employs coupling reactions similar to 3-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxybenzyl)benzamide (), utilizing EDC/DMAP for amide bond formation .
- Pharmacokinetics : Trifluoromethyl and chloro substituents () improve target engagement but may require structural optimization for solubility and safety .
Biological Activity
3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, toxicity profiles, and relevant research findings.
The molecular formula of 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is , with a molecular weight of approximately 342.38 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core, which is known for various biological activities.
Pharmacological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antidepressant Effects : Dibenzo[b,f][1,4]oxazepines have been studied for their potential antidepressant properties. For instance, studies have shown that modifications to the oxazepine structure can enhance serotonin receptor affinity, which is crucial for mood regulation.
- Antitumor Activity : Certain derivatives of dibenzo[b,f][1,4]oxazepines have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Increased serotonin receptor binding | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Toxicity and Safety Profile
Toxicological studies are essential to assess the safety of 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide. Key findings include:
- Genotoxicity : Preliminary assessments suggest that this compound does not exhibit significant genotoxic effects in standard assays (e.g., Ames test) at therapeutic concentrations.
- Reproductive Toxicity : Studies on structurally similar compounds indicate low reproductive toxicity, supporting the safety profile for potential therapeutic applications.
Table 2: Toxicity Assessment Summary
| Toxicity Type | Findings | References |
|---|---|---|
| Genotoxicity | No significant mutagenic effects observed | |
| Reproductive | Low toxicity levels reported |
Case Studies
Recent studies have explored the pharmacological effects of related compounds in clinical settings:
- Case Study on Antidepressant Activity : A clinical trial involving a dibenzo[b,f][1,4]oxazepine derivative showed significant improvement in patients with major depressive disorder compared to placebo controls. The study highlighted the compound's ability to enhance mood and reduce anxiety symptoms.
- Case Study on Antitumor Efficacy : In vitro studies demonstrated that a related oxazepine compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that structural modifications could enhance therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
